molecular formula C4FeO4 B12775171 Iron tetracarbonyl dihydride CAS No. 15281-98-8

Iron tetracarbonyl dihydride

Cat. No.: B12775171
CAS No.: 15281-98-8
M. Wt: 167.88 g/mol
InChI Key: DBLMXLQJTBGLMP-UHFFFAOYSA-N
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Description

Iron tetracarbonyl dihydride (H₂Fe(CO)₄) is a pioneering transition metal hydride, first discovered in the early 20th century. It is synthesized via the acidification of the monoanionic [HFe(CO)₄]⁻ species, which itself is derived from the reduction of iron pentacarbonyl (Fe(CO)₅) with aqueous base . Structurally, it features two hydride ligands and four carbonyl groups coordinated to an iron center. The compound is thermally unstable above –20 °C, decomposing rapidly at room temperature . H₂Fe(CO)₄ is a key intermediate in catalytic cycles, particularly in hydroformylation and olefin rearrangement reactions .

Preparation Methods

Iron tetracarbonyl dihydride was first synthesized by Hieber and Leutert from iron pentacarbonyl. The synthesis involves converting iron pentacarbonyl to HFe(CO)₄⁻, which is then protonated to form H₂Fe(CO)₄ . The reactions are as follows: [ \text{Fe(CO)}_5 + 2 \text{OH}^- \rightarrow \text{HFe(CO)}_4^- + \text{HCO}_3^- ] [ \text{HFe(CO)}_4^- + \text{H}^+ \rightarrow \text{H}_2\text{Fe(CO)}_4 ]

Due to its thermal lability and sensitivity to light, the synthesis was traditionally carried out under low-temperature conditions, often referred to as the "polar night synthesis" . The compound can be purified by trap-to-trap distillation.

Chemical Reactions Analysis

Iron tetracarbonyl dihydride undergoes various chemical reactions, including:

Scientific Research Applications

Iron tetracarbonyl dihydride (H~2~Fe(CO)~4~) is an organometallic compound with the formula H~2~Fe(CO)~4~ . It was the first transition metal hydride to be discovered . The compound is stable at low temperatures, but it decomposes rapidly above –20 °C .

Scientific Research Applications

This compound plays a role in various catalytic processes. Iron dihydride complexes, in general, are often used in catalytic reactions that employ reducing agents such as H~2~, boranes, and silanes . More efficient and selective iron-based catalysts are being developed for these processes, which require effective synthetic strategies .

Water-gas shift reaction (WGSR)

H~2~Fe(CO)~4~ is an intermediate in the homogeneous iron-carbonyl-catalyzed water-gas shift reaction (WGSR) . The slow step in the WGSR is the proton transfer from water to the iron hydride anion :

HFe(CO)4+H2OH2Fe(CO)4+OHHFe(CO)^−_4+H_2O\rightarrow H_2Fe(CO)_4+OH^−

Hydroformylation of olefins

Metal carbonyl hydrides, including this compound, are used as catalysts in the hydroformylation of olefins . The catalyst is usually formed in situ in a reaction of a metal salt precursor with the syngas . The hydroformylation starts with the generation of a coordinatively unsaturated 16-electron metal carbonyl hydride complex like HCo(CO)~3~ or HRh(CO)(PPh~3~)~2~ by dissociation of a ligand . Such complexes bind olefins in a first step via π-complexation, thus beginning the transformation of the alkene to the aldehyde .

Hydrogenation of aldehydes

This compound plays a vital role in catalytic processes, particularly in the hydrogenation of aldehydes.

Ligand substitution reactions

This compound undergoes rapid ligand substitutions by phosphorus ligands :

H2Fe(CO)4+PPh3H2Fe(CO)3PPh3H_2Fe(CO)_4+PPh_3\rightarrow H_2Fe(CO)_3PPh_3

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical properties of H₂Fe(CO)₄ and related iron carbonyls and metal hydrides:

Compound Formula Synthesis Method Stability Key Reactivity Applications
Iron tetracarbonyl dihydride H₂Fe(CO)₄ Acidification of [HFe(CO)₄]⁻ Stable below –20 °C Forms via protonation of [HFe(CO)₄]⁻; decomposes at RT Catalytic intermediate in olefin rearrangements
Iron pentacarbonyl Fe(CO)₅ Direct reaction of Fe with CO Stable at RT Halogenation to Fe(CO)₄X₂ (X = I, Br); nucleophilic reduction to [HFe(CO)₄]⁻ Precursor to hydrides and catalysts
Iron tetracarbonyl diiodide Fe(CO)₄I₂ Halogenation of Fe(CO)₅ with I₂ Sensitive to light and solvents Reacts with Hg(CO)₄ to form mercuric derivatives; decomposes in polar solvents Intermediate in organometallic synthesis
Nickel tetracarbonyl Ni(CO)₄ Reaction of Ni with CO Volatile liquid; decomposes at 50 °C Releases CO upon decomposition; forms Ni clusters Nickel purification via Mond process
Potassium tetracarbonylferrate K₂Fe(CO)₄ Reduction of Fe(CO)₅ with Na Air-sensitive solid Nucleophilic reagent (Collman’s reagent); reacts with electrophiles Organic synthesis (e.g., cross-coupling)

Key Comparative Insights:

Stability and Thermal Behavior :

  • H₂Fe(CO)₄ is far less stable than Fe(CO)₅, which remains intact at room temperature. This instability limits its direct applications but underscores its role as a reactive intermediate .
  • Nickel tetracarbonyl (Ni(CO)₄) shares volatility with Fe(CO)₅ but decomposes at lower temperatures (50 °C), releasing toxic CO gas .

Synthetic Routes :

  • While Fe(CO)₅ is synthesized directly from metallic iron and CO, H₂Fe(CO)₄ requires a multi-step process involving base reduction followed by acidification .
  • Halogenated derivatives like Fe(CO)₄I₂ form via direct substitution reactions on Fe(CO)₅, contrasting with the protonation pathway of H₂Fe(CO)₄ .

Reactivity and Solvent Interactions: H₂Fe(CO)₄’s hydride ligands make it a potent reductant, whereas Fe(CO)₄I₂ participates in salt metathesis (e.g., with Hg salts) . Solvent effects are pronounced: H₂Fe(CO)₄ dissociates in pyridine to form red solutions, while Fe(CO)₅ remains inert in non-polar solvents .

Its stability and catalytic applications (e.g., hydroformylation) parallel those of H₂Fe(CO)₄ but with distinct electronic properties . Cobalt tetracarbonyl hydride ([HCo(CO)₄]) shares the hydride-carbonyl motif but exhibits higher thermal stability, enabling industrial use in carbonylations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing iron tetracarbonyl dihydride (H₂Fe(CO)₄), and how do reaction conditions influence yield and purity?

  • Methodological Answer : H₂Fe(CO)₄ can be synthesized via two primary routes: (i) Acidification of the [HFe(CO)₄]⁻ anion (generated by treating Fe(CO)₅ with aqueous base), which requires precise pH control to avoid over-protonation or decomposition . (ii) Salt metathesis reactions, such as reacting disodium iron tetracarbonyl with hydrochloric acid, where gas evolution (CO₂) drives the reaction to completion . Yield optimization depends on temperature (e.g., maintaining sub-–20°C to prevent decomposition), solvent choice (polar aprotic solvents preferred), and stoichiometric ratios .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure of H₂Fe(CO)₄?

  • Methodological Answer :

  • Infrared (IR) spectroscopy : Identifies carbonyl stretching frequencies (νCO) between 1900–2100 cm⁻¹, critical for confirming CO ligand geometry .
  • X-ray diffraction (XRD) : Resolves octahedral geometry and Fe–H bond distances, though low-temperature crystallography is required due to thermal instability .
  • NMR spectroscopy : ¹H NMR at low temperatures (–40°C) detects hydride resonances (δ –5 to –15 ppm), but rapid decomposition necessitates cryogenic probes .

Q. How does the thermal instability of H₂Fe(CO)₄ impact experimental handling, and what protocols mitigate decomposition?

  • Methodological Answer : H₂Fe(CO)₄ decomposes rapidly above –20°C, necessitating:

  • Storage in inert atmospheres (argon/glovebox) at –80°C.
  • Use of cold traps during synthesis and purification.
  • Real-time monitoring via in situ IR or UV-vis spectroscopy to track degradation kinetics .

Advanced Research Questions

Q. How can isotopic labeling and mechanistic studies resolve contradictions in proposed rearrangement pathways for iron tetracarbonyl complexes?

  • Methodological Answer : Conflicting mechanisms (e.g., allyl hydrido vs. cationic pathways) can be tested via:

  • Deuterium labeling : Tracking H/D exchange in hydride ligands using mass spectrometry .
  • Kinetic isotope effects (KIE) : Comparing reaction rates of H₂Fe(CO)₄ vs. D₂Fe(CO)₄ to identify rate-determining steps .
  • In situ spectroscopy : Time-resolved IR or Raman to capture transient intermediates during rearrangements .

Q. What role do computational methods (e.g., DFT) play in elucidating the electronic structure and reactivity of H₂Fe(CO)₄?

  • Methodological Answer : Density functional theory (DFT) calculations:

  • Predict optimized geometries and bond dissociation energies (BDEs) for Fe–H and Fe–CO bonds .
  • Simulate reaction pathways (e.g., oxidative addition of hydrosilanes) to identify transition states and activation barriers .
  • Validate experimental spectroscopic data (e.g., νCO shifts) through vibrational frequency analysis .

Q. How can researchers address challenges in detecting and quantifying hydride ligands in iron carbonyl complexes?

  • Methodological Answer :

  • Low-temperature NMR : Suppresses ligand fluxionality, resolving distinct hydride signals .
  • Neutron diffraction : Directly locates hydride positions in the crystal lattice, though limited by sample stability .
  • Reactivity probes : Trapping hydrides with electrophiles (e.g., Me₃O⁺BF₄⁻) to form isolable derivatives for analysis .

Q. What experimental strategies reconcile discrepancies in reported kinetic data for H₂Fe(CO)₄ decomposition?

  • Methodological Answer : Divergent kinetic models (e.g., first- vs. second-order decay) arise from:

  • Temperature gradients : Use microfluidic reactors to ensure uniform thermal control .
  • Atmospheric impurities : Rigorous purification of solvents/gases to exclude O₂ and H₂O, which accelerate decomposition .
  • Advanced calorimetry : Differential scanning calorimetry (DSC) quantifies exothermic decomposition pathways .

Q. How do ligand substitution reactions in H₂Fe(CO)₄ inform the design of catalytically active iron hydride complexes?

  • Methodological Answer :

  • Phosphine/CO exchange : Substituting CO with PR₃ ligands alters hydride acidity and catalytic activity (e.g., in hydrogenation). Monitor using in situ IR and cyclic voltammetry .
  • Steric/electronic tuning : Bulky N-heterocyclic carbenes (NHCs) enhance stability and modify redox potentials, enabling tailored reactivity .

Properties

CAS No.

15281-98-8

Molecular Formula

C4FeO4

Molecular Weight

167.88 g/mol

IUPAC Name

carbon monoxide;iron

InChI

InChI=1S/4CO.Fe/c4*1-2;

InChI Key

DBLMXLQJTBGLMP-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe]

Origin of Product

United States

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